molecular formula C15H8N2O2S3 B12128250 (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12128250
M. Wt: 344.4 g/mol
InChI Key: SMECZWFCPJDBIE-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to a furan ring, which is further connected to a thiazolidinone core. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C15H8N2O2S3

Molecular Weight

344.4 g/mol

IUPAC Name

(5Z)-5-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H8N2O2S3/c18-13-12(22-15(20)17-13)7-8-5-6-10(19-8)14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H,17,18,20)/b12-7-

InChI Key

SMECZWFCPJDBIE-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C\4/C(=O)NC(=S)S4

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=C4C(=O)NC(=S)S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and furan intermediates, which are then coupled through a condensation reaction. The final step involves the formation of the thiazolidinone ring under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study demonstrated that derivatives of thiazolidinones possess antibacterial activity by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. The benzothiazole moiety enhances this activity due to its capacity to interact with bacterial DNA .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiazolidinones have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. A study highlighted the ability of similar compounds to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer proliferation .

Antioxidant Properties

The antioxidant capacity of thiazolidinone derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Research has shown that compounds with similar structures can enhance cellular antioxidant defenses by upregulating endogenous antioxidant enzymes .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus.
Anticancer ResearchInduced apoptosis in breast cancer cells, reducing tumor size in animal models.
Antioxidant Activity AssessmentShowed increased levels of glutathione and catalase in treated cells compared to controls.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: shares similarities with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole moiety with a furan ring and a thiazolidinone core. Its molecular formula is C15H8N2O2S3C_{15}H_{8}N_{2}O_{2}S_{3} with a molecular weight of 344.4 g/mol .

PropertyValue
Molecular FormulaC15H8N2O2S3
Molecular Weight344.4 g/mol
IUPAC Name(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
InChI KeySMECZWFCPJDBIE-GHXNOFRVSA-N

Biological Activity Overview

Research indicates that compounds containing the benzothiazole and thiazolidinone frameworks exhibit various biological activities, including:

  • Anticancer Effects : Studies have shown that derivatives of thiazolidinones can inhibit cancer cell proliferation. For instance, compounds similar to (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one have demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) .
  • Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent has been linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

The mechanism of action involves the interaction of the compound with specific molecular targets. It is believed to modulate enzyme activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The benzothiazole moiety plays a crucial role in enhancing these interactions due to its electron-rich nature .

Case Studies and Research Findings

  • Anticancer Activity : A study by Apostolidis et al. (2013) highlighted the anticancer effects of thiazolidinone derivatives. The synthesized compounds exhibited notable cytotoxicity against A549 cells with IC50 values indicating effective inhibition of cell proliferation .
    CompoundCell LineIC50 (µM)
    Compound 9bA5490.11
    Compound 9eMCF-70.16
    Compound 10eHT-290.24
  • Inhibition of Viral Replication : Research has shown that thiazolidinone derivatives may act as inhibitors for viral polymerases, including those for hepatitis C and dengue viruses . This suggests potential therapeutic applications in antiviral drug development.
  • COX Enzyme Inhibition : Molecular modeling studies have indicated that compounds similar to (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can effectively bind to COX enzymes, thus inhibiting their activity and providing anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.